1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride
Description
1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride is a piperazine derivative featuring a benzoyl group substituted at the para-position with a trifluoromethyl (-CF₃) moiety and a hydrochloride salt. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a critical structural feature for drug design . Piperazine derivatives are widely explored for their pharmacological versatility, including anticancer, antihypertensive, and central nervous system (CNS) modulatory activities. This compound’s synthesis typically involves acylating piperazine with 4-(trifluoromethyl)benzoyl chloride under basic conditions, followed by salt formation with hydrochloric acid .
Properties
IUPAC Name |
piperazin-1-yl-[4-(trifluoromethyl)phenyl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O.ClH/c13-12(14,15)10-3-1-9(2-4-10)11(18)17-7-5-16-6-8-17;/h1-4,16H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCHTVPTLLSBCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a trifluoromethyl group and a benzoyl moiety, which contributes to its unique biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.
1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride exerts its biological effects primarily through interactions with specific molecular targets. It has been shown to inhibit certain enzymes and modulate receptor activity, leading to various cellular responses.
Key Mechanisms:
- Enzyme Inhibition : The compound interacts with tyrosine kinases, similar to other piperazine derivatives, inhibiting their activity and affecting downstream signaling pathways such as RAS/RAF/MEK/ERK and PI3K/AKT.
- Receptor Modulation : It has been observed to bind to serotonin receptors, influencing neurotransmitter signaling which may have implications in treating neurological disorders .
Anticancer Activity
Research indicates that 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride exhibits significant antiproliferative effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HT29 (Colon) | 15.0 | Cell cycle arrest |
| A2780 (Ovarian) | 10.0 | Inhibition of DNA synthesis |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
In vitro studies have demonstrated that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) | Comparison Control |
|---|---|---|
| Staphylococcus aureus | 3.12 | Ciprofloxacin (2) |
| Escherichia coli | 12.5 | Ciprofloxacin (2) |
The results indicate that the compound is more effective against Staphylococcus aureus compared to Escherichia coli, highlighting its potential as an antibacterial agent .
Case Studies
A recent study evaluated the efficacy of 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride in combination with existing chemotherapeutic agents. The combination therapy demonstrated enhanced cytotoxicity against resistant cancer cell lines when compared to monotherapy.
- Study Design : Cancer cell lines were treated with varying concentrations of the compound alongside doxorubicin.
- Results : The combination led to a synergistic effect, reducing cell viability significantly more than either agent alone.
This suggests that the compound could be utilized in combination therapies to overcome drug resistance .
Pharmacokinetics
Pharmacokinetic studies reveal that the compound is well-absorbed when administered orally, with a bioavailability exceeding 90%. Its metabolism primarily involves cytochrome P450 enzymes, which can be influenced by co-administered drugs.
Scientific Research Applications
Antimicrobial Activity
Studies have demonstrated that 1-[4-(trifluoromethyl)benzoyl]piperazine hydrochloride exhibits significant antimicrobial properties. In vitro tests showed effectiveness against various bacterial strains, as summarized in the table below:
| Microorganism | Inhibition (%) |
|---|---|
| Staphylococcus aureus | 72.62 |
| Escherichia coli | 25.68 |
| Klebsiella pneumoniae | 59.28 |
| Pseudomonas aeruginosa | 40.88 |
This suggests potential therapeutic applications in treating bacterial infections.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Research indicates that it can reduce pro-inflammatory cytokines in cell cultures, potentially through modulation of NF-kB signaling pathways.
Anticancer Activity
Significant findings indicate that this compound can induce apoptosis in cancer cell lines, particularly in triple-negative breast cancer (MDA-MB-231). The following table summarizes the IC values for various cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| MDA-MB-231 | 6.31 |
| MCF-7 | 5.5 |
| MCF-10A (normal) | >100 |
The selectivity against cancer cells compared to normal cells highlights its potential as an anticancer agent.
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of 1-[4-(trifluoromethyl)benzoyl]piperazine hydrochloride against clinical isolates of Staphylococcus aureus, demonstrating a significant reduction in bacterial growth comparable to standard antibiotics.
Study 2: Anticancer Properties
In laboratory settings, this compound was tested on various cancer cell lines, showing effective induction of apoptosis as evidenced by increased annexin V-FITC staining in MDA-MB-231 cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological profile of piperazine derivatives is highly dependent on substituents on the benzoyl group and the piperazine ring. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives
Key Observations :
- Trifluoromethyl Position : The para-substituted CF₃ group in the target compound enhances steric accessibility for receptor binding compared to meta-substituted analogues (e.g., 1-(3-CF₃-phenyl)piperazine) .
- Benzoyl vs. Benzyl : Benzoyl derivatives (e.g., target compound) exhibit stronger electrophilic character, improving interactions with nucleophilic residues in enzymes, whereas benzyl groups (e.g., compounds) enhance lipophilicity for membrane penetration .
- Salt Forms : Hydrochloride salts improve aqueous solubility, critical for bioavailability, as seen in losulazine HCl (antihypertensive) and N-methyltrimetazidine (antianginal) .
Pharmacological Activity
Anticancer Activity
The target compound’s benzoyl-CF₃ group confers significant cytotoxicity against cancer cell lines (e.g., HEPG2, MCF7), with IC₅₀ values comparable to 1-(4-chlorobenzhydryl)piperazine derivatives (0.5–10 µM) . However, losulazine HCl lacks cytotoxicity, highlighting the importance of substituent choice in targeting specific pathways .
Cardiovascular Effects
Losulazine HCl reduces blood pressure via peripheral norepinephrine depletion without sympathetic blockade, unlike N-methyltrimetazidine, which improves cardiac metabolism . The absence of cardiovascular effects in the target compound suggests structural specificity for CNS or anticancer targets.
CNS Modulation
shows that m-trifluoromethylphenyl piperazines act as 5-HT1A agonists, inhibiting sympathetic nerve discharge, which may translate to anxiolytic or antidepressant effects .
Physicochemical Properties
Table 2: Physical-Chemical Properties
Key Observations :
- The target compound’s moderate solubility (15 mg/mL) and logP (2.8) balance membrane permeability and bioavailability, outperforming highly lipophilic anti-Chagasic agents (e.g., Compound 38) .
- Lower melting points (e.g., 190–193°C vs. 207–209°C for N-methyltrimetazidine) correlate with faster dissolution rates .
Preparation Methods
Direct Nucleophilic Substitution and Ring Closure
One common approach involves the reaction of 4-(trifluoromethyl)aniline with 2-chloroethylamine derivatives to form the piperazine ring via cyclization. This method is detailed in patent CN102060712A, which describes the following steps:
Preparation of 2-(2-chloroethyl)amine:
Reacting diethanolamine with sulfur oxychloride under heating (35-70°C, preferably 55-65°C) produces the chloroethylamine intermediate.Ring Closure to Form Piperazine:
The chloroethylamine reacts with 4-(trifluoromethyl)aniline at elevated temperatures (120-160°C, preferably 120-160°C) to cyclize into the piperazine ring.Solvent Choice:
Propyl carbinol or diethylene glycol monomethyl ether are preferred solvents for this step, facilitating the cyclization process.Purification:
Distillation is employed to purify the product, achieving purity levels exceeding 99%.
Alternative Solvent and Conditions
Embodiments in the patent describe variations such as:
| Method Parameter | Details |
|---|---|
| Solvent | Propyl carbinol, diethylene glycol monomethyl ether |
| Reaction Temperature | 120°C–160°C |
| Reaction Time | 12 hours |
| Yield | Approximately 56–60.6% |
Synthesis via Multi-Step Organic Routes
Another approach involves multi-step synthesis, including deprotonation, alkylation, reduction, and subsequent purification, as described in research literature. For example, the synthesis of related piperazine derivatives involves initial formation of benzylated intermediates, followed by ring closure and purification.
Conversion to Hydrochloride Salt
The free base 1-[4-(trifluoromethyl)benzoyl]piperazine is converted to its hydrochloride salt through acidification:
Acidification with Hydrochloric Acid
Procedure:
Dissolving the free base in water and adding hydrochloric acid (HCl) under controlled temperature conditions (0–20°C) results in salt formation.Purification:
The salt is typically purified via filtration, washing with ethanol, and drying.Yield and Purity:
Yields are reported around 75%, with purity exceeding 99%.
Alternative Acidic Conditions
Other acids like ammonium chloride or soda ash can be used, with yields varying between 60–65% depending on conditions.
Summary of Preparation Methods
| Method | Key Reagents | Solvents | Reaction Conditions | Purification | Yield | Notes |
|---|---|---|---|---|---|---|
| Method 1 | 4-(trifluoromethyl)aniline, 2-chloroethylamine | Propyl carbinol, diethylene glycol monomethyl ether | 120–160°C, 12 hours | Distillation | ~56–60.6% | Cyclization via ring closure |
| Method 2 | Same as above | Same as above | 150°C, 15 hours | Filtration, washing | ~60.6% | Solvent recovery |
| Method 3 | Free base + HCl | Water | 0–20°C | Filtration | 75% | Acidification to form salt |
Research Findings and Data Tables
Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Time | Yield | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | Diethanolamine + sulfur oxychloride | Not specified | 35–70°C | Variable | Not specified | Not specified |
| 2 | 4-(trifluoromethyl)aniline + chloroethylamine | Propyl carbinol | 120–160°C | 12 hours | ~56–60.6% | >99% |
| 3 | Free base + HCl | Water | 0–20°C | 1 hour | 75% | >99% |
Purification Techniques
- Distillation: Used for high-purity core compound.
- Filtration and Washing: To isolate the hydrochloride salt.
- Recrystallization: Optional for further purity enhancement.
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : The trifluoromethyl group (CF₃) appears as a singlet near δ 125–130 ppm in ¹³C NMR. Piperazine protons resonate as two triplets (~δ 2.5–3.5 ppm), while the benzoyl carbonyl carbon is visible at ~δ 165–170 ppm .
- IR : A strong C=O stretch (~1680 cm⁻¹) confirms the benzoyl group. The CF₃ symmetric/asymmetric stretches appear at 1150–1250 cm⁻¹ .
- Mass Spectrometry (MS) : The molecular ion peak ([M+H]⁺) should match the theoretical molecular weight (e.g., ~365.3 g/mol). Fragmentation patterns include loss of HCl (for hydrochloride salts) and cleavage of the piperazine ring .
Validation : Compare with reference spectra of analogous compounds (e.g., 1-(4-fluorophenyl)piperazine hydrochloride) to resolve ambiguities .
Basic: What solvents and conditions are optimal for solubilizing this compound in biological assays?
Q. Methodological Answer :
- Polar aprotic solvents : DMSO or DMF (solubility >10 mg/mL at 25°C) are ideal for stock solutions.
- Aqueous buffers : Use phosphate-buffered saline (PBS) with 0.1–1% Tween-80 for in vitro studies. Adjust pH to 6.5–7.4 to prevent precipitation of the hydrochloride salt .
- Critical Consideration : Conduct dynamic light scattering (DLS) to confirm colloidal stability at working concentrations. Precipitation at >100 µM in PBS indicates the need for co-solvents (e.g., cyclodextrins) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Q. Methodological Answer :
- Core Modifications : Synthesize analogs with (a) alternative substituents (e.g., Cl, Br) at the benzoyl position and (b) piperazine ring substitutions (e.g., methyl, acetyl). Compare IC₅₀ values in target assays (e.g., kinase inhibition) .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with CF₃, piperazine protonation in acidic environments) .
- Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity. For example, CF₃ enhances lipophilicity (logP) but may reduce solubility, requiring balance in lead optimization .
Advanced: How do pH and temperature affect the stability and reactivity of this compound in aqueous solutions?
Q. Methodological Answer :
- pH Stability :
- Below pH 5: Protonation of the piperazine ring (pKa ~7–9) increases solubility but may accelerate hydrolysis of the benzoyl group.
- Above pH 8: Deprotonation reduces solubility, risking precipitation. Monitor via HPLC over 24–72 hours .
- Thermal Stability :
- Oxidative Stability : Add antioxidants (e.g., 0.1% ascorbic acid) to buffers if the CF₃ group is prone to radical-mediated degradation .
Advanced: What computational strategies can predict binding modes of this compound with biological targets (e.g., serotonin receptors)?
Q. Methodological Answer :
- Molecular Dynamics (MD) : Simulate the protonated piperazine interacting with receptor aspartate residues (e.g., 5-HT₁A Ser334). Use AMBER or GROMACS with explicit solvent models .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for CF₃ vs. CH₃ analogs to quantify substituent effects on binding affinity .
- Validation : Correlate docking scores (e.g., Glide XP) with experimental IC₅₀ data. For example, a ΔG of -9 kcal/mol may correspond to IC₅₀ ~100 nM .
Advanced: How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be systematically resolved?
Q. Methodological Answer :
- Assay Conditions : Standardize parameters (e.g., ATP concentration in kinase assays, cell passage number). For example, ATP at 1 mM vs. 10 µM can shift IC₅₀ by an order of magnitude .
- Compound Integrity : Verify purity (>95% via HPLC) and salt form (e.g., hydrochloride vs. freebase discrepancies).
- Statistical Analysis : Apply Grubbs’ test to identify outliers and use meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies .
Advanced: What are the best practices for scaling up synthesis while maintaining yield and purity?
Q. Methodological Answer :
- Process Optimization : Replace DCM with ethyl acetate for greener chemistry. Use continuous flow reactors to enhance mixing and heat transfer during acylation .
- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for >10 g batches. Monitor crystal polymorphism via PXRD .
- Quality Control : Implement in-line PAT (process analytical technology) tools like FTIR for real-time reaction monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
